4-Cyano-2-nitrophenylboronic acid

Description

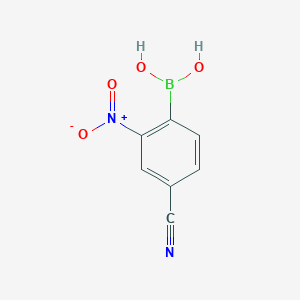

4-Cyano-2-nitrophenylboronic acid (CAS: 850568-46-6) is a boronic acid derivative with the molecular formula C₇H₅BN₂O₄ and a molecular weight of 191.94 g/mol . Its structure features a nitro group (-NO₂) at the 2-position and a cyano group (-CN) at the 4-position of the benzene ring, which confers distinct electronic properties. The compound is commercially available with high purity (≥98%) and is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its strong electron-withdrawing substituents enhance the acidity of the boronic acid group, improving reactivity in catalytic coupling processes .

Properties

IUPAC Name |

(4-cyano-2-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BN2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIOTBNYNPBRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397643 | |

| Record name | 4-Cyano-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-46-6 | |

| Record name | B-(4-Cyano-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-2-nitrophenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an aqueous or organic solvent under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Amino derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Cyano-2-nitrophenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology: Investigated for its potential in developing enzyme inhibitors and probes for biological studies.

Medicine: Explored for its role in synthesizing pharmaceutical intermediates and active compounds.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Cyano-2-nitrophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Electronic Effects

- Nitro Group Position: The 2-nitro substituent in this compound creates a meta-directing effect, enhancing electrophilicity at the boron center compared to para-nitro analogs .

- Cyano vs. Chloro: The cyano group (-CN) in this compound is a stronger electron-withdrawing group than chloro (-Cl), leading to higher acidity (pKa ~7.5) and faster reaction kinetics in Suzuki couplings compared to 4-chloro-3-nitrophenylboronic acid (pKa ~8.2) .

Commercial Availability and Cost

- This compound is priced competitively for research use, though 4-chloro-3-nitrophenylboronic acid is more economical (¥19,000/1g vs. ¥31,000/5g for chloro-nitro derivatives) .

Research Findings and Limitations

- Stability Issues : Nitro-substituted boronic acids are prone to hydrolysis under basic conditions, requiring anhydrous reaction setups .

- Regioselectivity Challenges: Isomeric mixtures (e.g., 3-cyano-5-nitro vs. 4-cyano-2-nitro) complicate purification, necessitating advanced chromatography techniques .

Biological Activity

4-Cyano-2-nitrophenylboronic acid (CNPBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHBNO and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes boronic acids valuable in drug design, particularly as inhibitors in various biological pathways.

Antiproliferative Activity

Research has demonstrated that CNPBA exhibits significant antiproliferative activity against several cancer cell lines. A study evaluated the compound's effectiveness using various assays to determine its IC values, which indicate the concentration required to inhibit cell proliferation by 50%.

Table 1: Antiproliferative Activity of CNPBA

| Cell Line | IC (µM) | Selectivity Index (SI) |

|---|---|---|

| PC-3 (Prostate) | 5.6 | 12 |

| HepG2 (Liver) | 8.3 | 9 |

| MCF-7 (Breast) | 7.1 | 11 |

These results suggest that CNPBA not only inhibits cancer cell growth but also shows selectivity towards cancerous cells compared to normal cells.

The mechanism underlying the biological activity of CNPBA is linked to its interaction with specific cellular targets. Studies indicate that CNPBA may interfere with cell cycle progression, particularly causing an accumulation of cells in the G2/M phase. This effect was noted in multiple cancer cell lines, suggesting a common pathway through which CNPBA exerts its antiproliferative effects.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, CNPBA was tested against various cancer cell lines including prostate (PC-3), liver (HepG2), and breast (MCF-7). The results consistently showed a dose-dependent inhibition of cell growth, with notable selectivity indices indicating reduced toxicity towards non-cancerous cells.

- Animal Models : In vivo studies involving animal models treated with CNPBA demonstrated a reduction in tumor size compared to control groups. However, further research is needed to understand the pharmacokinetics and long-term effects of the compound in living organisms.

Safety and Toxicity

While the antiproliferative effects are promising, it is crucial to evaluate the safety profile of CNPBA. Preliminary toxicity assessments have indicated that at therapeutic doses, CNPBA does not exhibit significant cytotoxicity towards normal cells. However, comprehensive toxicological studies are necessary to fully ascertain its safety for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.